molecular formula C17H14N2O2 B12873586 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid CAS No. 62160-79-6

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid

Cat. No.: B12873586
CAS No.: 62160-79-6
M. Wt: 278.30 g/mol
InChI Key: XDKDJRWOHMIRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3-methylphenyl group and a phenyl group

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction conditions can vary, but common methods include solvent-free reactions or the use of solvents such as ethanol or methanol. The reaction is usually carried out at temperatures ranging from 0°C to 78°C for durations of 1 to 16 hours, yielding the desired pyrazole derivative . Industrial production methods may involve scalable solvent-free reactions to ensure high yields and purity.

Chemical Reactions Analysis

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid can be compared with other similar compounds, such as:

Properties

CAS No.

62160-79-6

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-(3-methylphenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)19-16(11-15(18-19)17(20)21)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)

InChI Key

XDKDJRWOHMIRGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.